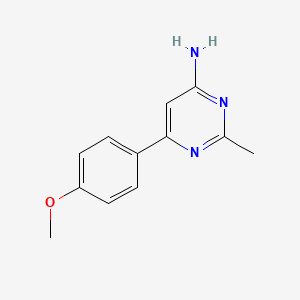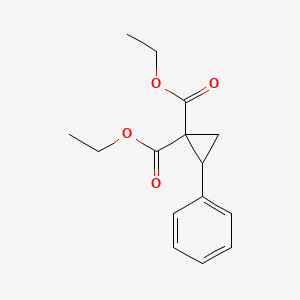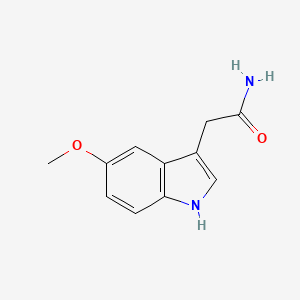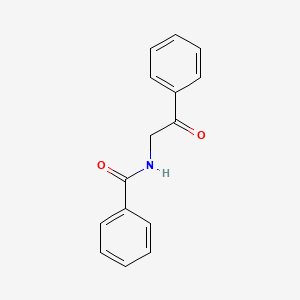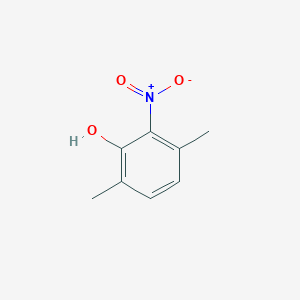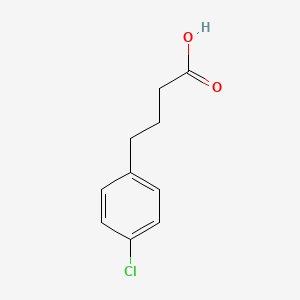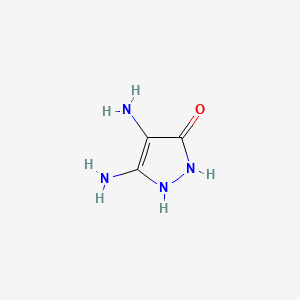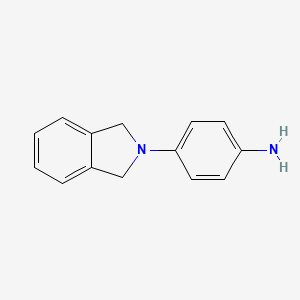
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine” is a chemical compound that is part of the isoindoline class1. Isoindolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements as part of their rings1.
Synthesis Analysis
The synthesis of isoindoline derivatives has been described in several studies23. For instance, one method involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other required reactants in dry DMF and TEA2. Another study describes the general synthesis procedure of (benzyl-N-alkyl amino)-acetic acid 4-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-benzylidene-hydrazide3.
Molecular Structure Analysis
The molecular structure of “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine” is not directly available from the search results. However, related compounds such as “4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzenesulfonamide” have a linear formula of C14H10N2O4S4, and “4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester” has a linear formula of C23H25NO45.Chemical Reactions Analysis
The specific chemical reactions involving “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine” are not directly available from the search results. However, related compounds such as “4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester” have been used in research5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine” are not directly available from the search results. However, related compounds such as “4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester” have a molecular weight of 379.465.Applications De Recherche Scientifique
Crystal Structure and Vibrational Analysis
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine derivatives have been studied for their crystal structure and conformation. The structural properties, including hydrogen bonding interactions and vibrational analysis, contribute to their potential biological functions. For example, a study on the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione highlights the compound's V-shaped structure and hydrogen bonding, which are crucial in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Molecular Structure Elucidation
Understanding the molecular structures of such compounds is vital for their application in scientific research. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its derivatives were determined using X-ray crystallography and NMR spectroscopy (Sakhautdinov et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine is a key area of research. These synthetic processes help in the development of novel compounds with potential biological activities. For example, the efficient synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines demonstrates the potential for creating new compounds (Potikha & Kovtunenko, 2009).
Optoelectronic Applications
Some derivatives of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine show promise in optoelectronic applications. For instance, the synthesis and application of fluorescent organic light emitting diodes (OLEDs) based on certain derivatives demonstrate their utility in advanced technological applications (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Biomedical Research
In biomedical research, these compounds are evaluated for their potential therapeutic applications. Studies on their genotoxicity and anticonvulsant activities, for example, assess their suitability as candidate drugs for various diseases (dos Santos et al., 2011).
Safety And Hazards
The safety and hazards associated with “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine” are not directly available from the search results. However, Sigma-Aldrich provides related compounds to early discovery researchers as part of a collection of rare and unique chemicals578.
Orientations Futures
The future directions of “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine” are not directly available from the search results. However, related compounds such as “4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester” are provided to early discovery researchers as part of a collection of rare and unique chemicals, indicating potential for further research5.
Please note that the information provided is based on the available search results and may not be fully comprehensive or completely accurate for “4-(1,3-Dihydro-isoindol-2-yl)-phenylamine”. Further research and consultation with a subject matter expert is recommended.
Propriétés
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKIEXSNWTCRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


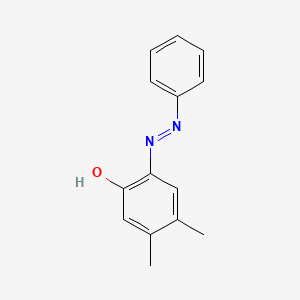
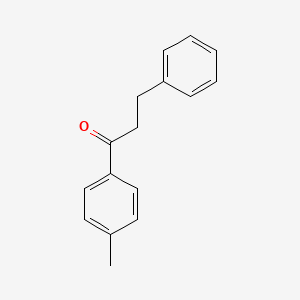
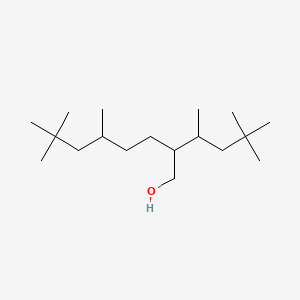
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
